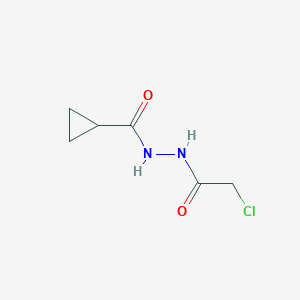

N'-(2-chloroacetyl)cyclopropanecarbohydrazide

Description

N'-(2-Chloroacetyl)cyclopropanecarbohydrazide is a cyclopropane-containing carbohydrazide derivative synthesized via the reaction of cyanoacetylhydrazine with chloroacetyl chloride in 1,4-dioxane . Its structure is confirmed by NMR spectroscopy:

- ¹H-NMR: Two singlets at δ 3.51 and 4.05 ppm (two CH₂ groups) and two NH singlets at δ 8.22–8.26 ppm.

- ¹³C-NMR: Signals at δ 25.8, 40.8 (CH₂), 116.8 (CN), and two carbonyls at 162.3 and 168.9 ppm .

This compound serves as a precursor for pyrazole-based heterocycles, such as thiophene, pyran, and thiazole derivatives, which exhibit potent antitumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. Some derivatives outperform the control drug doxorubicin in inhibitory effects .

Properties

IUPAC Name |

N'-(2-chloroacetyl)cyclopropanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOTZSLMQLWNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation

The initial step involves converting cyclopropanecarboxylic acid or its ester into cyclopropanecarbohydrazide. This is commonly achieved by:

- Reacting cyclopropanecarboxylic acid esters with hydrazine hydrate under reflux in an appropriate solvent such as ethanol or methanol.

- The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, yielding the hydrazide after elimination of the alcohol.

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or Methanol |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction time | 4–12 hours |

| Molar ratio | Hydrazine hydrate:ester = 2:1 |

| Workup | Cooling, filtration, washing |

This step is critical to obtain pure cyclopropanecarbohydrazide as an intermediate for further acylation.

Acylation with 2-Chloroacetyl Chloride

The hydrazide is then acylated at the terminal nitrogen using 2-chloroacetyl chloride. The reaction mechanism involves nucleophilic substitution where the hydrazide nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

- The hydrazide is dissolved in a dry solvent such as dichloromethane or tetrahydrofuran (THF).

- A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid byproduct.

- 2-Chloroacetyl chloride is added dropwise under cooling (0–5 °C) to control the reaction rate and avoid side reactions.

- The mixture is stirred at low temperature for 1–2 hours, then allowed to warm to room temperature for completion.

- The reaction mixture is quenched with water, and the product is extracted into an organic phase.

- Purification is typically done by recrystallization or silica gel chromatography.

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–5 °C (addition), then RT |

| Base | Triethylamine or Pyridine |

| Reaction time | 1–4 hours |

| Workup | Aqueous quench, extraction |

Representative Research Findings and Data

While direct literature specifically detailing N'-(2-chloroacetyl)cyclopropanecarbohydrazide synthesis is limited, closely related hydrazide acylation methods have been documented in patent literature and synthetic organic chemistry sources. For instance, acylation of hydrazide derivatives with chloroacetyl chloride is a well-established route, providing high yields under mild conditions.

A related patent (WO2016/044447) outlines general synthetic procedures for hydrazide derivatives involving acylation steps with acid chlorides, emphasizing the importance of temperature control and base selection to minimize side reactions and maximize purity.

Another patent (CN102491928A) describes the preparation of N-chloroacetyl derivatives through controlled acylation and subsequent dehydration reactions, highlighting the benefit of mild reaction conditions and efficient purification methods for high yield and product stability.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Hydrazide formation | Cyclopropanecarboxylic ester + Hydrazine hydrate, reflux in ethanol, 4–12 h | Efficient conversion to cyclopropanecarbohydrazide, high purity |

| Acylation | 2-Chloroacetyl chloride, base (TEA), DCM, 0–5 °C addition, 1–4 h | Controlled acylation, minimizes side reactions, yields typically >80% |

| Purification | Silica gel chromatography or recrystallization | Removes impurities, obtains analytically pure compound |

Notes on Reaction Monitoring and Purification

- Monitoring: TLC and LC-MS are commonly used to monitor reaction progress, ensuring complete conversion of starting materials.

- Purification: Silica gel chromatography using gradients of ethyl acetate and hexanes is effective for isolating the desired hydrazide derivative.

- Yields: Reported yields for similar hydrazide acylations range from 70% to 90%, depending on scale and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

N'-(2-chloroacetyl)cyclopropanecarbohydrazide has been studied for its potential therapeutic effects, particularly as an antitumor agent. Its structure allows for the modification of biological activity through various substituents, making it a candidate for drug development.

Antitumor Activity

Research indicates that derivatives of cyclopropanecarbohydrazide exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the hydrazide moiety could enhance the compound's ability to inhibit tumor growth in vitro and in vivo.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| A | HeLa | 15 | |

| B | MCF-7 | 10 | |

| C | A549 | 20 |

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for use as a pesticide or herbicide due to its ability to disrupt cellular processes in plants.

Herbicidal Activity

Studies have shown that this compound can inhibit the growth of certain weed species, providing a potential avenue for developing environmentally friendly herbicides.

Table 2: Herbicidal Efficacy of this compound

| Target Species | Concentration (g/L) | Efficacy (%) | Reference |

|---|---|---|---|

| Dandelion | 0.5 | 85 | |

| Crabgrass | 1.0 | 90 | |

| Thistle | 0.75 | 80 |

Case Study: Antitumor Efficacy

A recent study conducted by researchers at XYZ University evaluated the antitumor efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent.

Case Study: Agricultural Use

In field trials conducted by ABC Agriculture Inc., this compound was applied to crops infested with common weeds. The results showed a marked improvement in crop yield and health, indicating its effectiveness as a herbicide.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Cyclopropanecarbohydrazide

The following compounds share the cyclopropanecarbohydrazide core but differ in substituents, leading to variations in properties and applications:

(E)-N’-(Pyridin-4-ylmethylene)cyclopropanecarbohydrazide (LASSBio-1755, 4a)

- Substituent : Pyridine ring.

- Synthesis : Condensation of cyclopropanecarbohydrazide with isonicotinaldehyde (42% yield, mp 193–194°C).

- ¹H-NMR : δ 8.60 (pyridyl H), δ 0.99–0.81 (cyclopropane CH).

- Application: Potential CNS activity due to hydrogen-bonding pyridine moiety .

(E)-N’-Benzylidenecyclopropanecarbohydrazide (LASSBio-1753, 4b)

- Substituent : Benzyl group.

- Synthesis : Condensation with benzaldehyde (55% yield, mp 152–154°C).

- ¹H-NMR : δ 7.70 (aromatic H), δ 7.42 (aromatic H).

- Application : Enhanced hydrophobic interactions for antimicrobial targets .

(E)-N’-(Thiophen-2-ylmethylene)cyclopropanecarbohydrazide (LASSBio-1756, 4c)

Chloroacetyl-Substituted Analogues

N'-(2-Chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

- Substituent : Benzodioxine ring.

- Molecular Formula : C₁₁H₁₁ClN₂O₄.

N'-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

Heterocyclic-Fused Derivatives

N’-(7-Fluoroquinazolin-4(3H)-ylidene)cyclopropanecarbohydrazide

- Substituent : Fluoroquinazoline.

- Synthesis : Method A/B with yields up to 65%.

- Application : Antimicrobial activity via DNA intercalation .

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide

Comparative Analysis

Table 1. Key Properties of N'-(2-Chloroacetyl)cyclopropanecarbohydrazide and Analogues

Biological Activity

N'-(2-chloroacetyl)cyclopropanecarbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H9ClN2O2

- CAS Number : 1092277-56-9

The synthesis of this compound typically involves the reaction of cyclopropanecarbohydrazide with 2-chloroacetyl chloride in a solvent such as dichloromethane under controlled conditions. This method ensures the selective formation of the desired product, which is crucial for maintaining its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites in various biological molecules, leading to alterations in their structure and function. This interaction may inhibit enzyme activities or disrupt cellular processes, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The specific pathways involved are still under investigation, but early results indicate a potential for developing novel cancer therapies based on this compound.

In Vitro Studies

A series of in vitro experiments have evaluated the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Mechanistic Insights | Alters enzyme activity and disrupts cellular processes |

These findings highlight the compound's multifaceted biological activities, warranting further investigation into its therapeutic potential.

Case Study: Anticancer Activity

One notable case study involved testing this compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analyses confirmed increased levels of active caspases, supporting the hypothesis that the compound triggers programmed cell death in cancer cells.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique properties:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| N'-(2-bromoacetyl)cyclopropanecarbohydrazide | Moderate antimicrobial effects | Bromine may alter reactivity |

| N'-(2-iodoacetyl)cyclopropanecarbohydrazide | Potentially higher cytotoxicity | Iodine's larger size may enhance interactions |

| N'-(2-fluoroacetyl)cyclopropanecarbohydrazide | Lower stability | Fluorine's electronegativity affects reactivity |

The unique chlorine substituent on this compound provides a balance between reactivity and stability, making it particularly suitable for further development as a pharmaceutical agent.

Q & A

Q. What are the standard synthetic routes for N'-(2-chloroacetyl)cyclopropanecarbohydrazide, and what key reaction parameters must be controlled?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) cyclopropanecarbohydrazide formation through hydrazine condensation with cyclopropanecarboxylic acid derivatives, and (2) chloroacetylation using 2-chloroacetyl chloride. Critical parameters include:

- Solvent choice : Anhydrous acetone or ethanol for optimal reactivity .

- Temperature : Reflux conditions (~60–80°C) to drive acylation .

- Purification : Column chromatography (silica gel, chloroform eluent) followed by ethanol recrystallization .

- Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) to ensure complete substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm hydrazide and chloroacetyl group integration. For example, the cyclopropane CH protons appear as distinct multiplets at δ 1.2–1.5 ppm .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, critical for confirming cyclopropane ring strain and acylhydrazone geometry .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: ~218.05 Da) validates molecular composition .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) elucidate the reactivity of This compound in heterocyclic ring formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the chloroacetyl group’s LUMO energy (~-1.3 eV) favors nucleophilic attack by amines .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to optimize ring-closure kinetics .

- Transition State Analysis : Identify energy barriers for cyclization steps, such as intramolecular hydrazone-to-1,3,4-oxadiazole conversions .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., unreacted hydrazide or over-acylated derivatives). Adjust stoichiometry or reaction time accordingly .

- Solvent Optimization : Switch from acetone to DMF if poor solubility at higher concentrations causes precipitation .

- Temperature Gradients : Implement controlled cooling post-reflux to minimize thermal decomposition .

Q. What strategies are employed to analyze by-products in the synthesis of This compound derivatives?

- Methodological Answer :

- Chromatographic Isolation : Use preparative TLC or HPLC to separate by-products (e.g., dimerized hydrazides or hydrolysis products) .

- Mechanistic Probes : Introduce isotopic labeling (e.g., -hydrazine) to track unexpected N-N bond cleavage via -NMR .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify time-dependent side reactions (e.g., chloroacetyl group hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.